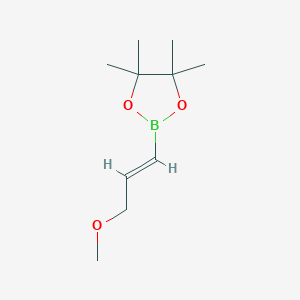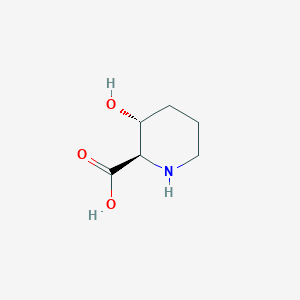
(2R,3R)-3-羟基哌啶-2-羧酸
描述
(2R,3R)-3-hydroxypiperidine-2-carboxylic acid: is a nonproteinogenic cyclic alpha-amino acid. It is a structural component found in various biologically active natural and synthetic compounds. This compound is particularly notable for its presence in the tetrapeptide antibiotic GE81112, which has broad antimicrobial properties and the unique ability to inhibit bacterial translation initiation .
科学研究应用
(2R,3R)-3-hydroxypiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Plays a role in the study of enzyme mechanisms and metabolic pathways.
Medicine: Incorporated in the development of antibiotics, enzyme inhibitors, and anticancer agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its bioactive properties.
生化分析
Biochemical Properties
The compound plays a significant role in biochemical reactions. It is involved in the metabolism of lysine, where it is synthesized from lysine through a series of enzymatic reactions . The enzymes involved in these reactions include lysine α-oxidase and Δ1-piperideine-2-carboxylase reductase . The interactions between (2R,3R)-3-hydroxypiperidine-2-carboxylic acid and these enzymes are crucial for its biosynthesis .
Cellular Effects
(2R,3R)-3-hydroxypiperidine-2-carboxylic acid influences various cellular processes. It has been found to play a role in systemic acquired resistance (SAR) in plants, a type of broad-spectrum disease resistance . It affects cell function by acting as a signal molecule in this process . Its impact on cell signaling pathways, gene expression, and cellular metabolism is significant, contributing to the overall immune response of the plant .
Molecular Mechanism
The molecular mechanism of action of (2R,3R)-3-hydroxypiperidine-2-carboxylic acid involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. It is converted from lysine through a series of enzymatic reactions, involving transamination, cyclization, and isomerization steps . These reactions demonstrate how the compound exerts its effects at the molecular level .
Metabolic Pathways
(2R,3R)-3-hydroxypiperidine-2-carboxylic acid is involved in the metabolic pathway of lysine . The enzymes involved in this pathway include lysine α-oxidase and Δ1-piperideine-2-carboxylase reductase . These enzymes interact with the compound to facilitate its biosynthesis .
准备方法
Synthetic Routes and Reaction Conditions: (2R,3R)-3-hydroxypiperidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the hydroxylation of L-pipecolic acid using Fe(II)/alpha-ketoglutarate-dependent dioxygenases. This enzymatic reaction is highly regio- and stereoselective, producing optically pure trans-3-hydroxypipecolic acid . Another method involves the stereoselective total synthesis starting from an enantiomerically pure alpha-amino alcohol, which includes regioselective mesylation and subsequent cyclization as key steps .
Industrial Production Methods: Industrial production of trans-3-hydroxypipecolic acid often relies on microbial fermentation and enzymatic catalysis due to their simplicity, stereoselectivity, mild reaction conditions, and eco-friendly properties. For instance, engineered strains of Escherichia coli have been used to enhance the supply and catalytic efficiency of continuous 2-oxoglutarate supply powered by glucose .
化学反应分析
Types of Reactions: (2R,3R)-3-hydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Major Products: The major products formed from these reactions include various derivatives of pipecolic acid, which can be used as intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
作用机制
The mechanism by which trans-3-hydroxypipecolic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in plants, N-hydroxy-pipecolic acid, a derivative of pipecolic acid, plays a crucial role in systemic acquired resistance by acting as a mobile signal that induces defense responses . This involves the activation of signaling pathways and the expression of defense-related genes .
相似化合物的比较
cis-3-Hydroxypipecolic acid: Found in tetrazomine, an antitumor antibiotic.
trans-4-Hydroxypipecolic acid: Present in ulleungamides and damipipecolin.
cis-4-Hydroxypipecolic acid: A component of palinavir, an HIV protease inhibitor.
Uniqueness: (2R,3R)-3-hydroxypiperidine-2-carboxylic acid is unique due to its specific stereochemistry and its role in the synthesis of GE81112, which has broad antimicrobial properties and the ability to inhibit bacterial translation initiation . This makes it a valuable compound in the development of new antibiotics and other bioactive molecules.
属性
IUPAC Name |
(2R,3R)-3-hydroxypiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-4-2-1-3-7-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMYUQHVJYNDLI-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](NC1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448292 | |
| Record name | trans-3-hydroxypipecolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176019-04-8 | |
| Record name | (2R,3R)-3-Hydroxy-2-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176019-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-3-hydroxypipecolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes trans-3-hydroxypipecolic acid significant in chemical synthesis?
A1: Trans-3-hydroxypipecolic acid is a valuable building block in synthesizing various biologically active compounds. Its rigid structure and specific stereochemistry contribute to its utility in medicinal chemistry. []
Q2: What are the common starting materials used in the asymmetric synthesis of trans-3-hydroxypipecolic acid?
A2: Researchers have employed diverse starting materials, including D-serine [], 1,4-butanediol [], and a lactam-derived enol phosphate []. The choice often depends on the desired enantiomer and overall synthetic strategy.
Q3: How is stereochemical control achieved during the synthesis of trans-3-hydroxypipecolic acid?
A3: Stereochemical control is crucial for obtaining the desired isomer. Strategies include Sharpless asymmetric dihydroxylation and epoxidation [], chelation-controlled Grignard addition to serine derivatives [], and lipase-catalyzed kinetic resolution [].
Q4: What are some key reactions employed in the synthesis of trans-3-hydroxypipecolic acid?
A4: Several reactions play key roles, such as Suzuki–Miyaura coupling for introducing specific substituents [], zinc borohydride-mediated reduction for stereoselective formation of amino alcohol precursors [], and ring-opening reactions of epoxides with nitrogen nucleophiles [].
Q5: Are there any advantages to using a chemo-enzymatic approach in the synthesis of trans-3-hydroxypipecolic acid?
A5: Yes, a chemo-enzymatic approach, like the one employing lipase-catalyzed kinetic resolution [], can offer high enantioselectivity under mild reaction conditions, aligning with green chemistry principles.
Q6: Can you elaborate on the significance of the chiral building block mentioned in one of the studies?
A6: A study highlights the development of a chiral building block that enables the scalable synthesis of (-)-trans-3-hydroxypipecolic acid []. This is particularly important for producing sufficient quantities for further research and potential applications.
Q7: Has there been research focusing on synthesizing both cis and trans isomers of 3-hydroxypipecolic acid from a common intermediate?
A7: Yes, a study outlines a stereospecific and flexible route to synthesize both cis- and trans-3-hydroxy-L-pipecolic acids from a shared chiral intermediate []. This approach leverages stereospecific inversion at the C-3 position to access both isomers.
Q8: What is the significance of the research on (-)-swainsonine in the context of trans-3-hydroxypipecolic acid?
A8: One study describes utilizing a trans-3-hydroxypipecolic acid derivative as a precursor for the synthesis of (-)-swainsonine [], indicating its potential application in synthesizing other complex molecules with biological relevance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


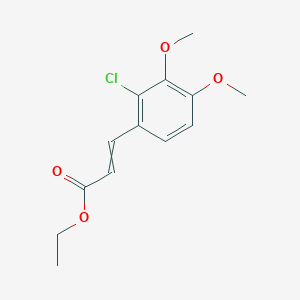
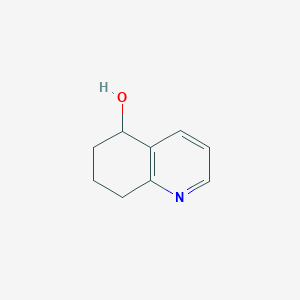
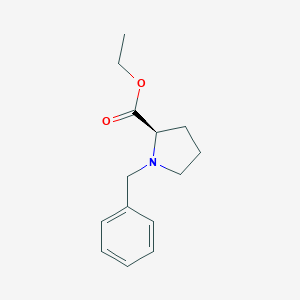


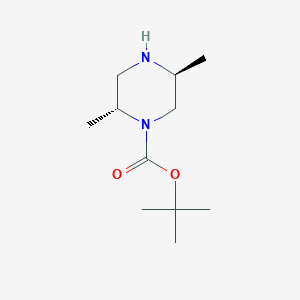
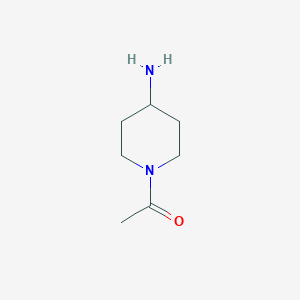
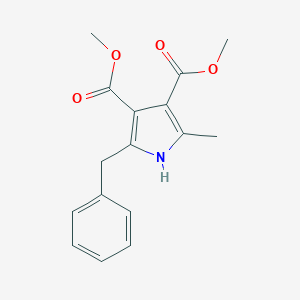
![9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B66906.png)
![4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B66908.png)

